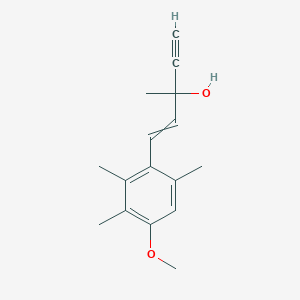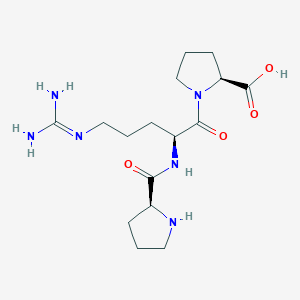
L-Proline, L-prolyl-L-arginyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, L-prolyl-L-arginyl- is a dipeptide composed of L-proline and L-arginine. L-Proline is a non-essential amino acid that plays a crucial role in protein synthesis, particularly in the formation of collagen, which is vital for the proper functioning of joints and tendons . L-Arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide, which is important for cardiovascular health .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-arginyl- typically involves the coupling of L-proline and L-arginine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of L-Proline, L-prolyl-L-arginyl- often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage of the final peptide from the resin .
化学反应分析
Types of Reactions
L-Proline, L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original amino acid forms.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Proline, L-prolyl-L-arginyl- can yield oxo derivatives, while reduction can regenerate the original peptide .
科学研究应用
L-Proline, L-prolyl-L-arginyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, particularly in wound healing and cardiovascular health.
Industry: Utilized in the production of collagen-based products and as a supplement in cell culture media.
作用机制
The mechanism of action of L-Proline, L-prolyl-L-arginyl- involves its incorporation into proteins and peptides, where it contributes to the structural integrity and function of these molecules. L-Proline is known to stabilize protein structures by inducing kinks in peptide chains, while L-Arginine plays a role in nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health .
相似化合物的比较
Similar Compounds
L-Proline: A non-essential amino acid involved in collagen synthesis and protein stability.
L-Arginine: A semi-essential amino acid important for nitric oxide synthesis and cardiovascular health.
L-Proline, L-arginylglycyl-L-prolyl-L-arginyl-: A similar dipeptide with additional glycine residues, which may have different biological activities.
Uniqueness
L-Proline, L-prolyl-L-arginyl- is unique due to its specific combination of L-proline and L-arginine, which imparts distinct structural and functional properties. This dipeptide is particularly valuable in research focused on protein structure and function, as well as in therapeutic applications targeting cardiovascular health and wound healing .
属性
CAS 编号 |
56610-49-2 |
|---|---|
分子式 |
C16H28N6O4 |
分子量 |
368.43 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N6O4/c17-16(18)20-8-2-5-11(21-13(23)10-4-1-7-19-10)14(24)22-9-3-6-12(22)15(25)26/h10-12,19H,1-9H2,(H,21,23)(H,25,26)(H4,17,18,20)/t10-,11-,12-/m0/s1 |
InChI 键 |
ICTZKEXYDDZZFP-SRVKXCTJSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


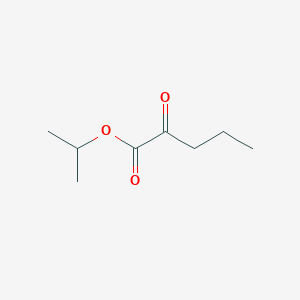
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

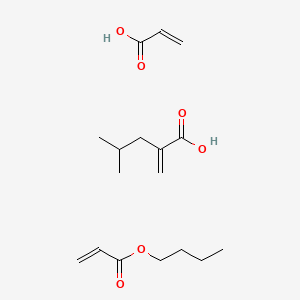
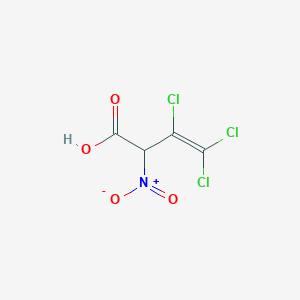
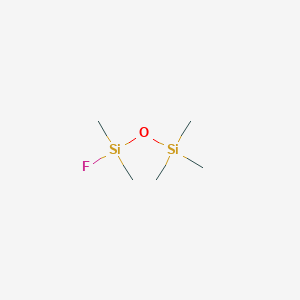
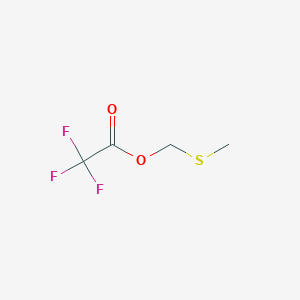
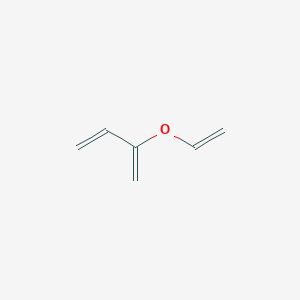
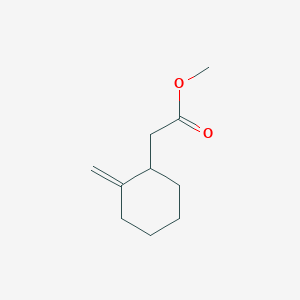
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
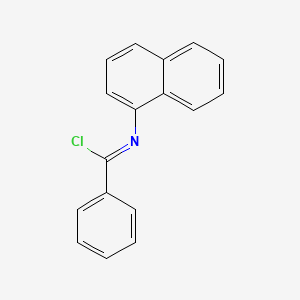

![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
